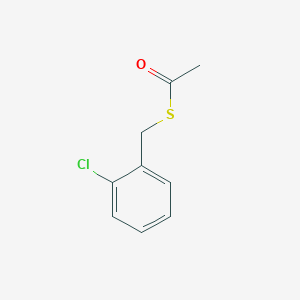
S-2-Chlorobenzyl ethanethioate
説明
科学的研究の応用
Green Chemistry Laboratory Teaching
S-2-Chlorobenzyl ethanethioate finds application in green chemistry laboratory teaching. In a study, liquid 2-chlorobenzaldehyde was converted into 2-chlorobenzyl alcohol in a Cannizzaro reaction, an essential instructional model for introductory organic chemistry laboratories. This process emphasizes green chemistry principles and provides a hands-on learning experience for undergraduates (Phonchaiya et al., 2009).
Environmental Analysis
Research has explored the use of TiO2 nanotubes as a novel solid-phase extraction adsorbent with various environmental pollutants, including derivatives of chlorobenzyl, as target analytes. This highlights the role of compounds like this compound in environmental monitoring and analysis (Zhou et al., 2007).
Kinetics and Mechanism Studies
Studies on the kinetics and mechanisms of benzyl para-chlorophenyl ketone oxidation, involving chlorobenzyl compounds, contribute to understanding the reactivity and transformation of similar structures in various chemical environments (Revkov et al., 2007).
Novel Heterocycle Synthesis
Sodium ethanethiolate's reactivity with substituted dithiole-thiones, which could involve similar reactions with compounds like this compound, has led to the synthesis of new heterocycles. Such syntheses are significant for developing new pharmaceuticals and materials (Largeron et al., 1987).
Chemical Sensor Development
Research involving the creation of fluorescent and colorimetric probes for mercury (II) ions, utilizing reactions between ethanethiol and aldehyde groups, demonstrates the potential for developing sensitive and specific sensors for environmental and biological applications (Cheng et al., 2012).
Odor Pollution Control
Studies on the electrochemical scission of C–S bonds in ethanethiol highlight the potential for controlling odor pollution, an application relevant to environmental management and industrial processes (Ma et al., 2013).
Safety and Hazards
生化学分析
Biochemical Properties
S-2-Chlorobenzyl ethanethioate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes and proteins, influencing their activity. For instance, it can act as an inhibitor for certain enzymes involved in metabolic pathways, thereby altering the biochemical flux within cells . The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to changes in their conformation and activity.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with key signaling molecules, this compound can modulate the activity of pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered cellular responses . Additionally, it can affect the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the inhibition of enzyme activity by binding to their active sites. This binding can prevent the substrate from accessing the enzyme, thereby inhibiting the catalytic activity . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, leading to altered cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a reduction in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular damage and disruption of normal metabolic functions. Threshold effects have been observed, where a certain dosage level leads to a marked change in the compound’s impact on cellular and physiological processes.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence the flux of metabolites through pathways such as glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and utilization . Additionally, this compound can affect the levels of key metabolites, thereby altering the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments . The distribution of this compound can influence its activity and effectiveness, as it needs to reach its target sites to exert its biochemical effects.
Subcellular Localization
This compound is localized within specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications play a crucial role in directing this compound to its appropriate locations within the cell . The subcellular localization of this compound can determine its interactions with enzymes and other biomolecules, thereby influencing its overall biochemical impact.
特性
IUPAC Name |
S-[(2-chlorophenyl)methyl] ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClOS/c1-7(11)12-6-8-4-2-3-5-9(8)10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOYOMBXWRTWFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




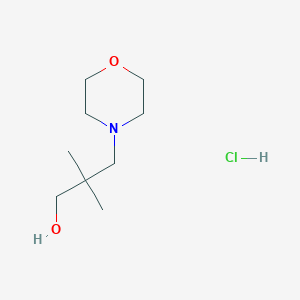
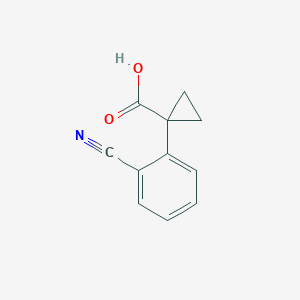

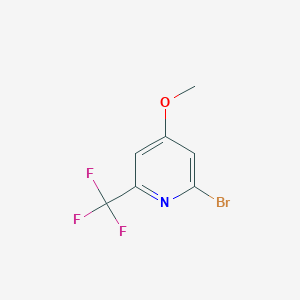
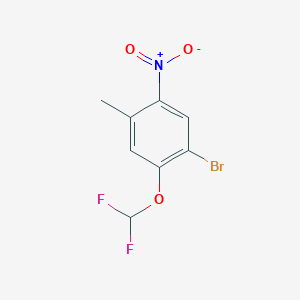

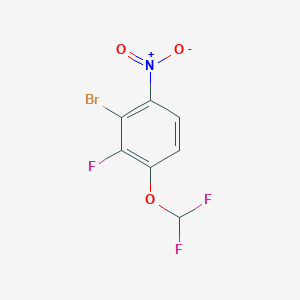
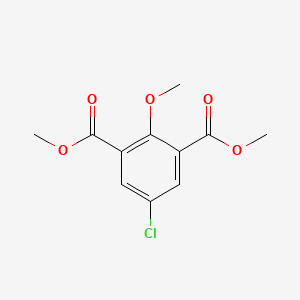
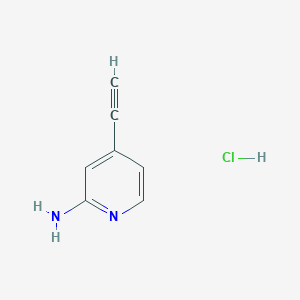

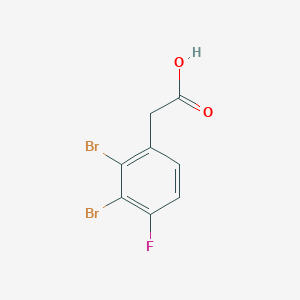
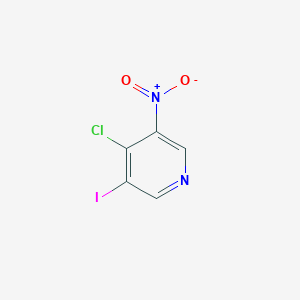
![2-[5-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-2-yl]acetic acid](/img/structure/B1459757.png)